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Application Notes and Protocols for Strophanthin Extraction and Purification from Strophanthus Seeds

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Compound of Interest		
Compound Name:	Strophanthin	
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Introduction

Strophanthus is a genus of flowering plants native to tropical Africa and Asia, renowned as a historical source of potent cardiac glycosides, specifically **strophanthins**.[1] These compounds have been utilized for centuries in traditional African medicine as arrow poisons and later adopted in Western medicine for treating cardiac conditions like congestive heart failure and atrial fibrillation.[1][2][3] The primary active compounds are extracted from the seeds of various Strophanthus species. The most notable are g-**strophanthin** (ouabain), obtained from Strophanthus gratus, and k-**strophanthin**, a mixture of glycosides from Strophanthus kombe. [3][4][5][6]

Strophanthins exert their therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac myocytes.[1][7][8] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in higher intracellular calcium levels. The elevated calcium concentration enhances the contractility of the heart muscle, improving cardiac output.[1]

These application notes provide detailed protocols for the extraction and purification of **strophanthins** from Strophanthus seeds, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data and Composition



Strophanthus seeds are rich in active compounds, but their composition can vary between species. The primary components of interest are the cardiac glycosides, alongside a significant amount of fixed oils and other phytochemicals.

Table 1: General Chemical Composition of Strophanthus Seeds

Component	Percentage Content (by weight)	Species	Reference
Cardiac Glycosides (Strophanthin)	8% - 10%	S. kombe, S. hispidus	[9][10][11]
Fixed Oil	~30%	S. kombe	[9][12]
Saponins	up to 1%	S. gratus	[13][14]
Other Constituents	Variable	Various	[9][10]

Other constituents include kombic acid, choline, trigonelline, resins, and mucilage.[9][10]

Table 2: Comparison of Different Strophanthins

Strophanthin Type	Primary Source (Species)	Key Glycoside(s)	Notes
g-Strophanthin	Strophanthus gratus	Ouabain	Chemically identical to ouabain from Acokanthera ouabaio. [2][5][7]
k-Strophanthin	Strophanthus kombe	Mixture: k- strophanthoside, k- strophanthin-β, cymarin, erysimoside	A complex mixture of related cardiac glycosides.[10][15]
h-Strophanthin	Strophanthus hispidus	h-strophanthin	Less commonly used compared to g- and k-strophanthin.[4]



Experimental Workflow

The overall process for obtaining pure **strophanthin** involves several key stages, from initial preparation of the seeds to final purification of the active glycosides. The following diagram illustrates a general experimental workflow.

Caption: A flowchart of the **strophanthin** extraction and purification process.

Experimental Protocols Protocol 1: Classical Method for Strophanthin Extraction

This protocol is based on traditional solvent extraction and precipitation methods. It is suitable for obtaining a mixture of glycosides.

- 1. Materials and Reagents:
- Dried, ripe seeds of Strophanthus kombe or S. gratus
- Grinder or mill
- Soxhlet apparatus
- Solvents: Petroleum ether or hexane (for defatting), 70% ethanol
- Rotary evaporator
- Lead (II) acetate solution
- · Lead (II) oxide
- Hydrogen sulfide (gas or source)
- Filtration apparatus (Buchner funnel, filter paper)
- Beakers, flasks, and other standard laboratory glassware
- 2. Procedure:



- Seed Preparation: Grind the dried Strophanthus seeds into a coarse powder.[12]
- Defatting: Place the powdered seeds in a thimble and extract with petroleum ether or hexane
 in a Soxhlet apparatus for several hours to remove the fixed oils. Discard the lipid extract.
 Air-dry the defatted seed powder to remove residual solvent.
- Glycoside Extraction: Repack the defatted powder into the Soxhlet thimble and extract with 70% ethanol until the eluate is colorless.[3][12]
- Concentration: Combine the ethanolic extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain a syrupy residue.[3]
- Purification by Precipitation:
 - Dissolve the residue in warm water.[3]
 - Add a small amount of lead (II) acetate solution to precipitate tannins and other impurities.
 [3]
 - Digest the solution with lead (II) oxide and filter.[3]
 - Bubble hydrogen sulfide gas through the filtrate to precipitate excess lead as lead sulfide.
 - Filter the solution to remove the precipitate.
- Isolation: Concentrate the clear, purified filtrate in vacuo until a thin syrup is formed.

 Crystalline **strophanthin** will precipitate as a fine powder.[3]
- Recrystallization: Collect the powder by suction filtration and recrystallize from hot water, potentially with the addition of activated charcoal to decolorize, to yield purified strophanthin.[3]

Protocol 2: Modern Method with Chromatographic Purification

This protocol employs liquid-liquid partitioning and column chromatography for higher purity and better separation of individual glycosides, making it suitable for isolating specific



compounds like ouabain (g-strophanthin).

- 1. Materials and Reagents:
- Dried, ripe seeds of Strophanthus gratus
- Grinder or mill
- Percolator or maceration vessel
- Solvents: Methanol, Hexane, Dichloromethane (DCM), n-Butanol
- Rotary evaporator
- Separatory funnel
- Chromatography column
- Stationary phase: Silica gel or C18 reverse-phase silica
- Mobile phase: Gradients of Hexane/Ethyl Acetate, DCM/Methanol, or Water/Acetonitrile
- High-Performance Liquid Chromatography (HPLC) system (for final purification)
- Standard laboratory glassware
- 2. Procedure:
- Seed Preparation: Grind the dried S. gratus seeds into a coarse powder.
- Initial Extraction: Macerate or percolate the seed powder with 80% methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times.
- Concentration: Combine the methanolic extracts and concentrate under vacuum using a rotary evaporator to yield a crude aqueous-methanolic extract.
- Liquid-Liquid Partitioning:
 - Suspend the crude extract in water.

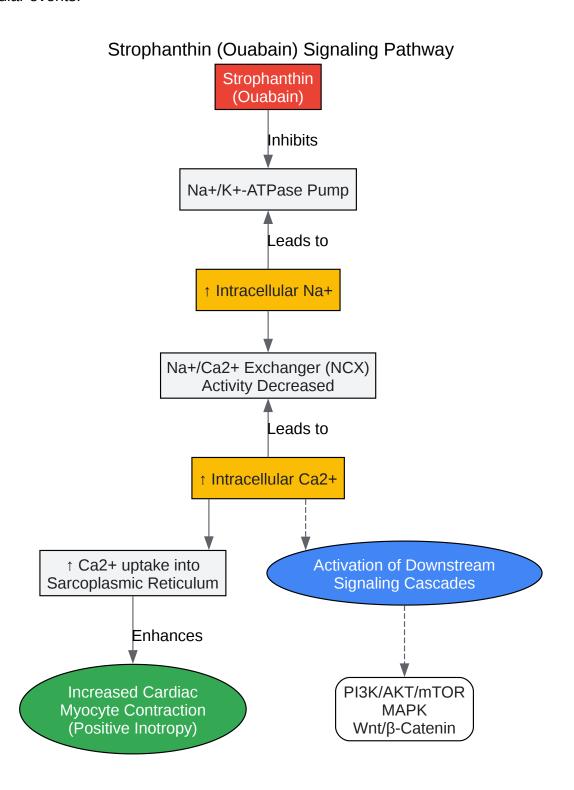


- Perform sequential extractions in a separatory funnel with solvents of increasing polarity.
- First, partition against hexane to remove non-polar lipids and impurities. Discard the hexane fraction.[16]
- Next, partition the remaining aqueous layer against dichloromethane (DCM). The cardiac glycosides will partition into the DCM layer.[16]
- Optionally, further extract the aqueous layer with n-butanol to recover any remaining polar glycosides.
- Fractionation by Column Chromatography:
 - Concentrate the bioactive fraction (e.g., the DCM fraction) to dryness.
 - Adsorb the dried extract onto a small amount of silica gel.
 - Load the sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
 - Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.[17]
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing strophanthin.
- Final Purification (HPLC):
 - Pool and concentrate the strophanthin-rich fractions.
 - Perform final purification using a reverse-phase HPLC system (C18 column) with a
 water/acetonitrile or water/methanol gradient.[15][16][17][18] This step is crucial for
 separating closely related glycosides and achieving high purity.
- Lyophilization: Freeze-dry the purified fractions to obtain pure, solid **strophanthin** (ouabain).

Mechanism of Action and Signaling Pathway



Strophanthin's primary molecular target is the Na+/K+-ATPase, an essential enzyme for maintaining cellular electrochemical gradients.[19] Inhibition of this pump triggers a cascade of intracellular events.



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